

Comparative 1H NMR Analysis of 2-Bromo-3-methoxypyridine and Related Compounds

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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

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This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **2-Bromo-3-methoxypyridine** against its parent heterocyclic structures, 2-bromopyridine and 3-methoxypyridine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and purity assessment of this important chemical intermediate.

Signal Assignment and Spectral Interpretation

The 1H NMR spectrum of **2-Bromo-3-methoxypyridine** in deuterated chloroform (CDCl_3) displays distinct signals corresponding to the three aromatic protons and the methoxy group protons. The assignment of these signals is based on the chemical shifts (δ), coupling constants (J), and multiplicities, which are influenced by the electronic effects of the bromo and methoxy substituents.

The electron-withdrawing nature of the bromine atom at the C2 position and the electron-donating effect of the methoxy group at the C3 position significantly influence the chemical shifts of the ring protons. The proton at the C6 position (H-6) is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom. The electron-donating methoxy group will shield the adjacent protons, particularly H-4, causing an upfield shift compared to unsubstituted pyridine.

Based on established principles and experimental data, the signal assignments for **2-Bromo-3-methoxypyridine** are as follows: the singlet at 3.90 ppm is attributed to the three protons of the methoxy group (-OCH₃). The multiplet at approximately 7.97 ppm corresponds to the H-6

proton. The doublet of doublets at 7.21 ppm is assigned to the H-4 proton, with coupling constants of $J = 8.0$ Hz (ortho-coupling with H-5) and $J = 4.8$ Hz (meta-coupling with H-6). The multiplet at 7.12 ppm is assigned to the H-5 proton.

Comparative Data

To provide a clear context for the spectral features of **2-Bromo-3-methoxypyridine**, the following table summarizes its ^1H NMR data alongside that of 2-bromopyridine and 3-methoxypyridine.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Bromo-3-methoxypyridine	-OCH ₃	3.90	s	-
H-5	7.12	m	-	
H-4	7.21	dd	8.0, 4.8	
H-6	7.97	m	-	
2-Bromopyridine[1]	H-5	7.21-7.26	m	-
H-3	7.44-7.46	m	-	
H-4	7.50-7.55	m	-	
H-6	8.30-8.40	m	-	
3-Methoxypyridine	-OCH ₃	~3.8	s	-
H-5	~7.2	m	-	
H-4	~7.3	m	-	
H-2	~8.2	m	-	
H-6	~8.3	m	-	

Note: The data for 3-methoxypyridine is approximated from typical values for methoxy-substituted pyridines, as precise experimental values were not found in the immediate search results.

Experimental Protocol

1H NMR Spectroscopy

The 1H NMR spectra were acquired on a 400 MHz spectrometer. The sample of **2-Bromo-3-methoxypyridine** was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data was processed with a line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Logical Workflow for Signal Assignment

The following diagram illustrates the logical workflow used for the assignment of proton signals in the 1H NMR spectrum of **2-Bromo-3-methoxypyridine**.

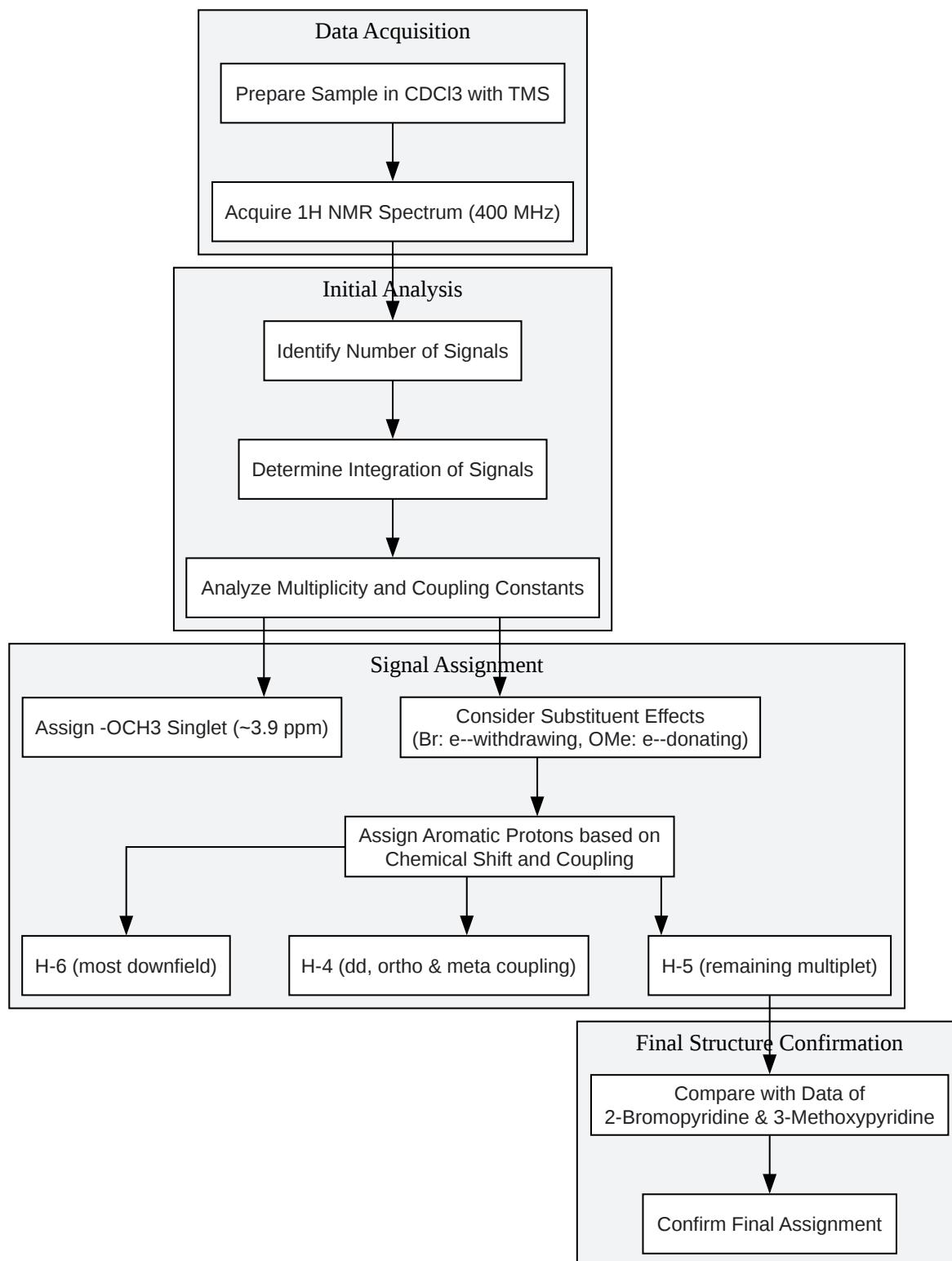
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Figure 1. Logical workflow for the ¹H NMR signal assignment of **2-Bromo-3-methoxypyridine**.

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References

- 1. rsc.org [rsc.org]
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